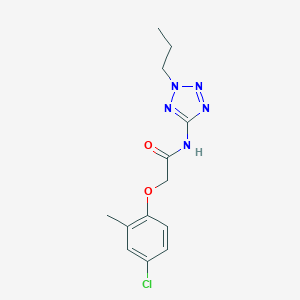![molecular formula C19H16N4O2S B251646 N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B251646.png)
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide, also known as BTA-1, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmacology, biochemistry, and material science.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide is not fully understood. However, studies have shown that N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide can interact with various proteins, including cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of prostaglandins, a group of molecules that play a role in inflammation and pain. N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been shown to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. In a study conducted on rats, N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide was found to reduce the production of prostaglandins and decrease the levels of inflammatory cytokines, leading to a reduction in pain and inflammation. N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide is its versatility in terms of its potential applications in various fields. N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
For the study of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide include its potential applications in the development of new drugs, the study of protein-protein interactions, and the synthesis of novel materials.
Synthesis Methods
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with methyl iodide, followed by the reaction of the resulting product with 4-methoxyaniline and thiophene-2-carboxylic acid. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. In pharmacology, N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In biochemistry, N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been used as a probe for the study of protein-protein interactions due to its fluorescence properties. In material science, N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide has been used as a building block for the synthesis of novel materials such as dendrimers and polymers.
properties
Molecular Formula |
C19H16N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c1-12-10-16-17(11-15(12)20-19(24)18-4-3-9-26-18)22-23(21-16)13-5-7-14(25-2)8-6-13/h3-11H,1-2H3,(H,20,24) |
InChI Key |
NLPKYTOZIPHMCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)



![2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B251584.png)
![N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251585.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251586.png)
![5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B251589.png)
![N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B251590.png)
